Ethene-1,1-diol

Description

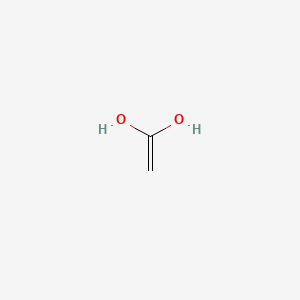

Structure

2D Structure

3D Structure

Properties

CAS No. |

10375-04-9 |

|---|---|

Molecular Formula |

C2H4O2 |

Molecular Weight |

60.05 g/mol |

IUPAC Name |

ethene-1,1-diol |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h3-4H,1H2 |

InChI Key |

LONYOMRPNGXPGP-UHFFFAOYSA-N |

Canonical SMILES |

C=C(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ethene-1,1-diol: A Comprehensive Technical Guide on its Structural Isomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, the enol tautomer of acetic acid, has long been a molecule of significant theoretical interest due to its elusive nature and its central role in the fundamental keto-enol tautomerism phenomenon. This technical guide provides an in-depth analysis of the structural isomerism of this compound, its inherent instability, and the experimental and computational strategies that have enabled its characterization. Quantitative data on the relative stabilities of its conformers and its primary tautomer, acetic acid, are presented. Detailed experimental protocols for its synthesis and characterization via flash vacuum pyrolysis and matrix isolation spectroscopy are outlined, providing a practical resource for researchers in the field. Furthermore, the broader context of C₂H₄O₂ structural isomerism is explored, and the potential, albeit speculative, role of enol intermediates in biological signaling is discussed.

Introduction

This compound, also known as ketene (B1206846) hydrate, is the geminal diol isomer of acetic acid.[1] For many years, it remained a hypothetical species, with its existence only inferred as a transient intermediate.[1] The inherent instability of this compound, which readily tautomerizes to the significantly more stable acetic acid, has posed a considerable challenge to its direct observation and characterization.[2][3][4][5][6] However, recent advancements in experimental techniques, particularly flash vacuum pyrolysis (FVP) coupled with matrix isolation spectroscopy, have enabled the first spectroscopic identification of this long-elusive enol.[2][3][4][5][6]

Understanding the structural isomerism and stability of this compound is crucial for a complete picture of keto-enol tautomerism, a fundamental concept in organic chemistry with implications in reaction mechanisms and biological processes. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, summarizing the current state of knowledge on this compound.

Structural Isomerism of C₂H₄O₂

The molecular formula C₂H₄O₂ encompasses a diverse range of structural isomers, each exhibiting distinct functional groups and, consequently, unique chemical and physical properties. A comprehensive understanding of these isomers provides a valuable context for appreciating the specific characteristics of this compound.

Keto-Enol Tautomerism: this compound and Acetic Acid

The most pertinent isomeric relationship for this compound is its tautomerism with acetic acid. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[7] In this case, this compound represents the enol form, characterized by a carbon-carbon double bond and hydroxyl groups, while acetic acid is the keto form, containing a carbonyl group.

The equilibrium between this compound and acetic acid lies heavily towards the acetic acid form due to the greater thermodynamic stability of the carbonyl group compared to the enol's carbon-carbon double bond. Computational studies have quantified this stability difference, as detailed in the subsequent sections.

Other Structural Isomers of C₂H₄O₂

Beyond the primary keto-enol pair, the molecular formula C₂H₄O₂ can be represented by several other structural isomers, including:

-

Glycolaldehyde (Hydroxyacetaldehyde): An aldehyde containing a hydroxyl group.

-

Methyl Formate: The methyl ester of formic acid.

-

1,2-Dioxetane: A four-membered heterocyclic compound with a peroxide linkage.

-

Ethene-1,2-diol: An enol isomer where the hydroxyl groups are on adjacent carbons. This isomer can exist as cis and trans diastereomers.

A detailed list of some constitutional isomers of C₂H₄O₂ is provided below.

| Isomer Name | Structural Formula | Functional Groups |

| Acetic Acid | CH₃COOH | Carboxylic Acid |

| This compound | CH₂=C(OH)₂ | Alkene, Diol (Enol) |

| Glycolaldehyde | HOCH₂CHO | Alcohol, Aldehyde |

| Methyl Formate | HCOOCH₃ | Ester |

| 1,2-Dioxetane | (CH₂)₂O₂ | Cyclic Peroxide |

| (Z)-Ethene-1,2-diol | cis-HOCH=CHOH | Alkene, Diol (Enol) |

| (E)-Ethene-1,2-diol | trans-HOCH=CHOH | Alkene, Diol (Enol) |

Stability of this compound

The instability of this compound is a defining characteristic. This instability is both thermodynamic, relative to its tautomer acetic acid, and kinetic, concerning the barrier to tautomerization.

Conformational Isomers

Computational studies have revealed that this compound can exist in three distinct planar conformers: s-cis,s-trans (1ct), s-trans,s-trans (1tt), and s-cis,s-cis (1cc). The s-cis,s-trans conformer (1ct) is predicted to be the most stable.

Quantitative Stability Data

The relative energies of the this compound conformers and the energy barrier for the tautomerization to acetic acid have been determined through high-level quantum chemical calculations.

| Species | Relative Energy (kcal/mol) | Methodology | Reference |

| This compound (s-cis,s-trans, 1ct) | 0.0 | AE-CCSD(T)/cc-pCVTZ + ZPVE | [2][3] |

| This compound (s-trans,s-trans, 1tt) | +2.8 | AE-CCSD(T)/cc-pCVTZ | [5] |

| This compound (s-cis,s-cis, 1cc) | +4.1 | AE-CCSD(T)/cc-pCVTZ | [5] |

| Transition State (1ct → Acetic Acid) | +44.6 | AE-CCSD(T)/cc-pCVTZ + ZPVE | [3] |

| Acetic Acid | -39.1 | AE-CCSD(T)/cc-pCVTZ + ZPVE | [2][3] |

Note: ZPVE refers to Zero-Point Vibrational Energy correction.

These data clearly illustrate the significant thermodynamic preference for the acetic acid tautomer and the substantial activation energy barrier for the uncatalyzed intramolecular 1,3-hydrogen shift.

Experimental Protocols

The successful isolation and characterization of this compound were achieved through a combination of flash vacuum pyrolysis and matrix isolation spectroscopy.

Synthesis of this compound via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase this compound through the thermal decarboxylation of malonic acid.

Apparatus: A standard flash vacuum pyrolysis (FVP) setup is required.[7][8][9][10] This typically consists of a sample sublimation inlet, a pyrolysis tube (quartz), a furnace capable of reaching at least 400 °C, and a high-vacuum system. The outlet of the pyrolysis tube is directed towards the cold substrate of a matrix isolation system.

Procedure:

-

Sample Preparation: Malonic acid is placed in the sublimation inlet of the FVP apparatus.

-

Pyrolysis Conditions: The pyrolysis tube is heated to 400 °C. The system is maintained under high vacuum.

-

Sublimation: The malonic acid is gently heated to induce sublimation, allowing the gaseous molecules to enter the hot pyrolysis tube.

-

Pyrolytic Decarboxylation: As malonic acid passes through the heated zone, it undergoes thermal decarboxylation, eliminating carbon dioxide and forming this compound.

-

Product Trapping: The gaseous products exiting the pyrolysis tube are immediately trapped on a cold substrate for spectroscopic analysis.

Characterization by Matrix Isolation Spectroscopy

Objective: To trap the generated this compound in an inert gas matrix at cryogenic temperatures for spectroscopic characterization.

Apparatus: A closed-cycle helium cryostat or a similar cryogenic system capable of reaching temperatures around 10 K is required. The cold substrate (e.g., a CsI window) is positioned to intercept the gas flow from the FVP apparatus. An inert matrix gas (e.g., argon) is co-deposited with the pyrolysis products. Spectrometers (FTIR, UV-Vis) are aligned to pass the light beam through the matrix-isolated sample.

Procedure:

-

Cryostat Setup: The cryostat is cooled to 10 K.

-

Matrix Deposition: A slow, controlled flow of argon gas is directed onto the cold substrate simultaneously with the products from the FVP apparatus. This co-deposition traps the individual molecules of the pyrolysis products in an inert argon matrix, preventing their aggregation or reaction.

-

Spectroscopic Analysis: Once a sufficient amount of the matrix has been deposited, infrared and ultraviolet-visible spectra are recorded.

-

Data Analysis: The experimental spectra are compared with theoretically predicted spectra from computational models to confirm the identity of the trapped species. For this compound, characteristic vibrational frequencies in the IR spectrum and electronic transitions in the UV-Vis spectrum are used for identification.[2][3][4][5][6]

-

Photochemistry (Optional): The matrix-isolated sample can be irradiated with light of a specific wavelength (e.g., 254 nm) to induce photochemical reactions, such as the tautomerization of this compound to acetic acid or its decomposition to ketene and water, and these processes can be monitored spectroscopically.[2][3][4]

Visualizations

Keto-Enol Tautomerism of Acetic Acid

Caption: Keto-enol tautomerism between acetic acid and this compound.

Experimental Workflow for this compound Synthesis and Characterization

References

- 1. homework.study.com [homework.study.com]

- 2. 10 selected constitutional isomers of molecular formula C2H4O2 structural formula of isomers skeletal formula functional group E/Z R/S isomers of C2H4O2 carboxylic acids esters enols heterocyclic compounds peroxides oxiranes uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,1-Ethenediol: The Long Elusive Enol of Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. baranlab.org [baranlab.org]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

Quantum Mechanical Insights into Ethene-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethene-1,1-diol, the enol tautomer of acetic acid, is a molecule of significant interest in organic chemistry and biochemistry. Its transient nature and role as a key intermediate in reactions such as the hydration of ketene (B1206846) to acetic acid have made it a subject of numerous quantum mechanical studies.[1] This technical guide provides an in-depth analysis of the quantum mechanical properties of this compound, focusing on its stability, conformational landscape, and its tautomeric relationship with acetic acid. The information presented herein is compiled from high-level computational studies, offering a valuable resource for researchers in fields ranging from theoretical chemistry to drug development.

Conformational Analysis and Stability

Quantum mechanical calculations have been instrumental in elucidating the conformational preferences and relative stabilities of different this compound rotamers. The most stable conformer is predicted to be the s-cis, s-trans (1ct) form, which possesses C_s symmetry and a ¹A' electronic ground state. Other conformers, such as the s-trans, s-trans (1tt) and s-cis, s-cis (1cc), are higher in energy.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Computational Level |

| s-cis, s-trans (1ct) | C_s | 0.00 | AE-CCSD(T)/cc-pCVTZ |

| s-trans, s-trans (1tt) | C_2 | +2.8 | AE-CCSD(T)/cc-pCVTZ |

| s-cis, s-cis (1cc) | C_2v | +4.1 | AE-CCSD(T)/cc-pCVTZ |

Tautomerization with Acetic Acid

The tautomeric equilibrium between this compound and acetic acid lies heavily towards the keto form (acetic acid). Computational studies have quantified the energy landscape of this isomerization, revealing a significant energy barrier for the uncatalyzed reaction. This high barrier is a key factor in the elusiveness of this compound.

Uncatalyzed Tautomerization

The direct intramolecular 1,3-hydrogen shift from an oxygen atom to the carbon atom in this compound to form acetic acid is computationally predicted to have a prohibitively high energy barrier, making this pathway kinetically unfavorable under normal conditions.

Water-Catalyzed Tautomerization

The presence of a water molecule can significantly lower the activation energy for the tautomerization process. Theoretical studies on the gas-phase hydration of ketene have shown that a water molecule can act as a catalyst, facilitating the proton transfer from the enol to form acetic acid. This highlights the importance of the local environment on the stability and reactivity of this compound.

Table 2: Calculated Energies for the Rearrangement of this compound

| Species | Relative Energy (kcal/mol) |

| This compound (1ct) | 0.0 |

| Acetic Acid | -43.1 |

| Ketene + H₂O | -12.3 |

Experimental and Computational Protocols

The data presented in this guide are derived from sophisticated experimental and computational methodologies.

Experimental Methodology: Flash Vacuum Pyrolysis and Matrix Isolation Spectroscopy

The first spectroscopic identification of this compound was achieved through a combination of flash vacuum pyrolysis (FVP) and matrix isolation spectroscopy.

-

Generation: this compound was generated in the gas phase by the flash vacuum pyrolysis of malonic acid at 400 °C.

-

Trapping: The pyrolysis products were then trapped in an inert argon matrix at a cryogenic temperature of 10 K.

-

Characterization: The isolated species were characterized using infrared (IR) and UV/Vis spectroscopy. The experimental spectra were then compared with theoretically predicted spectra to confirm the identity of this compound.[2]

Computational Methodology: High-Level Ab Initio Calculations

The geometric and energetic parameters of this compound and its transition states have been determined using high-level quantum chemical methods.

-

Geometry Optimization and Vibrational Frequencies: The molecular structures and vibrational frequencies were typically calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(2d,2p) basis set.

-

High-Accuracy Energy Calculations: More accurate single-point energy calculations were performed using the coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)] in conjunction with the correlation-consistent polarized valence triple-zeta basis set (cc-pCVTZ).[2] These calculations provide a reliable description of the potential energy surface.

Visualizing the Tautomerization Pathway

The following diagram illustrates the key species involved in the tautomerization and decomposition of this compound.

Caption: Tautomerization and decomposition pathways of this compound.

Logical Workflow for Computational Analysis

The process of computationally studying this compound involves a series of well-defined steps.

Caption: A typical workflow for the computational analysis of this compound.

Conclusion

Quantum mechanical studies have provided profound insights into the intrinsic properties of this compound. High-level computational methods have successfully predicted its structure, stability, and the energetic landscape of its tautomerization to acetic acid. These theoretical findings have been corroborated by experimental observations, demonstrating the power of a synergistic approach between theory and experiment. The detailed understanding of this compound's chemistry is crucial for modeling complex reaction mechanisms in various chemical and biological systems and may inform the design of novel therapeutic agents.

References

The Unstable Enol: An In-depth Technical Guide to the Keto-Enol Tautomerism of Acetic Acid to Ethene-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism between acetic acid and its high-energy tautomer, ethene-1,1-diol. This equilibrium, while heavily favoring the keto form, is of significant interest in understanding reaction mechanisms, particularly in the context of atmospheric chemistry, enzymatic reactions, and as a fundamental model for the enolization of carboxylic acids. This document synthesizes available thermodynamic, kinetic, and spectroscopic data, outlines experimental and computational approaches for its study, and presents reaction pathways in a structured format.

Thermodynamic Landscape

The tautomeric equilibrium between acetic acid (the keto form) and this compound (the enol form) lies overwhelmingly to the side of the carboxylic acid. The high instability of the enol form is reflected in its large positive Gibbs free energy of formation in aqueous solution.

Table 1: Thermodynamic Parameters for the Enolization of Acetic Acid

| Parameter | Value | Method | Reference |

| pKE | 21 ± 2 | Thermodynamic Estimation (Disproportionation Calculation) | [1] |

| pKE | 19.3 ± 2.2 | Kinetic Analysis (Marcus Theory on C-H Exchange Rates) | [1] |

| ΔG (enolization) | +29 ± 2 kcal/mol | Thermodynamic Estimation | [1] |

| Free Energy of Formation (enol, aq) | -65 ± 2 kcal/mol | Disproportionation Calculation | [1] |

Kinetic Profile: A High Barrier to Interconversion

The uncatalyzed interconversion between acetic acid and this compound proceeds through a high-energy transition state, indicating a slow rate of spontaneous tautomerization. Computational studies have elucidated the energy barrier for the intramolecular[1][2]-hydrogen shift.

Table 2: Kinetic Parameters for the Tautomerization of this compound to Acetic Acid

| Parameter | Value | Method | Reference |

| Activation Energy Barrier ([1][2]H-shift) | 44.6 kcal/mol | Computational (AE-CCSD(T)/cc-pVTZ + ZPVE) | [3] |

| Rate Constant (acid-catalyzed exchange, log kH+) | -10.14 (M-1s-1) | Experimental (Deuterium Exchange) | [1] |

The rate-determining step in the acid-catalyzed enolization is the deprotonation of the protonated carbonyl group.[1][4] In base-catalyzed enolization, the rate-limiting step is the removal of an alpha-proton by a base.

Spectroscopic Characterization of this compound

Direct spectroscopic observation of this compound is challenging due to its instability. However, it has been successfully generated and characterized in the gas phase and trapped in an argon matrix at low temperatures.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Key Features | Wavenumber (cm-1) / Wavelength (nm) | Reference |

| Infrared (IR) Spectroscopy (Argon Matrix) | O-H Stretching Modes | 3643, 3619 | [3] |

| Methylene (=CH2) Wagging Mode | 730 | [3] | |

| Methylene (=CH2) Rocking Mode | 674 | [3] | |

| UV/Vis Spectroscopy (Argon Matrix) | π → π* Transition (λmax) | 194 nm | [3] |

Due to its transient nature in solution, experimental NMR data for this compound is not available. Computational methods are therefore essential for predicting its NMR spectral parameters.

Reaction Pathways and Catalysis

The tautomerization of acetic acid to this compound can proceed through an uncatalyzed intramolecular hydrogen shift, or more readily through acid or base catalysis.

Uncatalyzed Tautomerization

The uncatalyzed pathway involves a direct intramolecular[1][2]-hydrogen shift from the hydroxyl group to the alpha-carbon. This process has a high activation energy barrier.

Caption: Uncatalyzed keto-enol tautomerization of acetic acid.

Acid-Catalyzed Tautomerism

Acid catalysis facilitates enolization by protonating the carbonyl oxygen, which increases the acidity of the alpha-hydrogens. The subsequent deprotonation by a weak base (e.g., water) leads to the enol.[4]

Caption: Acid-catalyzed enolization of acetic acid.

Base-Catalyzed Tautomerism

Base catalysis proceeds via the removal of an alpha-proton to form a resonance-stabilized enolate anion. Subsequent protonation of the enolate oxygen by a weak acid (e.g., water) yields the enol.

Caption: Base-catalyzed enolization of acetic acid.

Experimental and Computational Protocols

Generation of this compound for Spectroscopic Studies

This protocol is based on the successful gas-phase synthesis and matrix isolation of this compound.[3]

Objective: To generate and spectroscopically characterize this compound in an inert matrix.

Materials:

-

Malonic acid

-

High-vacuum apparatus equipped with a pyrolysis furnace

-

Cryostat with a cold window (e.g., CsI)

-

Argon gas (high purity)

-

FTIR spectrometer

-

UV/Vis spectrometer

Procedure:

-

Place a sample of malonic acid in the pyrolysis tube of the high-vacuum apparatus.

-

Evacuate the system to a high vacuum (e.g., 10-6 mbar).

-

Cool the cryostat window to approximately 10 K.

-

Heat the pyrolysis furnace to 400 °C to induce thermal decarboxylation of malonic acid, generating this compound.

-

Co-deposit the pyrolysis products with a stream of argon gas onto the cold window, forming an argon matrix.

-

Record the IR and UV/Vis spectra of the matrix-isolated species.

-

(Optional) Irradiate the matrix with a UV lamp (e.g., λ=254 nm) to induce rearrangement to acetic acid and ketene, and record subsequent spectra to monitor the changes.

Caption: Workflow for the generation and characterization of this compound.

Proposed Protocol for NMR Spectroscopic Investigation of Tautomerism in Solution

Due to the extreme instability of this compound in solution, direct observation of the tautomeric equilibrium is highly challenging. This proposed protocol outlines a strategy for attempting to detect the enol form, likely in very low concentrations, using NMR spectroscopy.

Objective: To attempt the detection and quantification of this compound in equilibrium with acetic acid in solution.

Materials:

-

Acetic acid (anhydrous)

-

Deuterated, aprotic, non-polar solvents (e.g., cyclohexane-d12, benzene-d6) to minimize intermolecular proton exchange and favor the enol form.

-

NMR spectrometer with a cryoprobe for enhanced sensitivity.

-

NMR tubes.

Procedure:

-

Prepare a dilute solution of anhydrous acetic acid in the chosen deuterated solvent. The use of an aprotic, non-polar solvent is crucial to potentially increase the lifetime and concentration of the enol.

-

Acquire 1H and 13C NMR spectra at low temperatures (e.g., -78 °C to room temperature) to potentially slow down decomposition and sharpen signals.

-

Utilize a high-field NMR spectrometer with a cryoprobe to maximize sensitivity, as the enol concentration is expected to be extremely low.

-

Look for characteristic signals of the enol:

-

1H NMR: Two vinylic protons (likely a singlet or a narrow multiplet) and two hydroxyl protons. The chemical shifts of the vinylic protons are expected to be in the alkene region, while the hydroxyl protons may be broad and their chemical shift solvent-dependent.

-

13C NMR: Two signals corresponding to the sp2-hybridized carbons of the double bond.

-

-

If signals attributable to the enol are observed, integrate the corresponding peaks in the 1H NMR spectrum relative to the methyl peak of acetic acid to estimate the equilibrium constant.

-

Given the likely failure to observe the enol directly, this experiment serves to establish an upper limit on its concentration under the given conditions.

Computational Support:

-

Perform high-level quantum chemical calculations (e.g., DFT with a large basis set) to predict the 1H and 13C NMR chemical shifts of this compound in the chosen solvent. This will provide target chemical shift ranges for the experimental search.

Caption: Strategy for the NMR investigation of acetic acid enolization.

Conclusion

The keto-enol tautomerism of acetic acid presents a fascinating case study in physical organic chemistry, characterized by a highly unstable enol form. While direct experimental investigation of the equilibrium in solution remains a significant challenge, a combination of gas-phase studies, computational chemistry, and kinetic analysis of isotopic exchange has provided valuable insights into the thermodynamic and kinetic parameters governing this transformation. Future research in this area will likely rely on advanced spectroscopic techniques and theoretical modeling to further elucidate the role of this compound as a reactive intermediate in various chemical and biological processes.

References

Gas-Phase Synthesis and Characterization of Ethene-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas-phase synthesis and characterization of ethene-1,1-diol, the enol tautomer of acetic acid. This elusive molecule is of significant interest due to its potential role as a reactive intermediate in various chemical and biological processes. This document outlines the key synthetic methodologies, detailed characterization techniques, and relevant quantitative data, presented in a format conducive to experimental replication and further investigation.

Gas-Phase Synthesis of this compound

The generation of this compound in the gas phase has been successfully achieved through two primary methods: flash vacuum pyrolysis of a suitable precursor and a bottom-up synthesis approach mimicking interstellar conditions.

Flash Vacuum Pyrolysis (FVP) of Malonic Acid

The most direct gas-phase synthesis of this compound involves the flash vacuum pyrolysis (FVP) of malonic acid.[1][2][3] This method relies on the thermal decarboxylation of malonic acid at high temperatures and low pressures to yield the target enol.

The precursor, malonic acid, is heated under vacuum and passed through a high-temperature quartz tube.[4] The short residence time in the hot zone promotes the desired unimolecular fragmentation while minimizing secondary reactions.[4] The pyrolysis products are then rapidly quenched and isolated for characterization.

Bottom-Up Synthesis in Interstellar Analogue Ices

A novel approach to synthesizing this compound involves the irradiation of interstellar ice analogues.[5][6] This "bottom-up" method utilizes simple precursor molecules, carbon dioxide (CO₂) and methane (B114726) (CH₄), which are co-deposited as an ice at cryogenic temperatures (10 K).[5] The ice is then processed by energetic electrons, simulating the effects of galactic cosmic rays.[5] Subsequent sublimation of the processed ice releases the synthesized this compound into the gas phase.[5][6]

Gas-Phase Characterization of this compound

Due to its high reactivity and instability under normal conditions, the characterization of gas-phase this compound requires specialized techniques. The primary method employed is matrix isolation spectroscopy, which involves trapping the pyrolysis products in an inert gas matrix at cryogenic temperatures.[1][2]

The products of the FVP of malonic acid are co-deposited with a large excess of an inert gas, typically argon, onto a cryogenic window (e.g., CsI or sapphire) maintained at approximately 10 K.[1][2] This process effectively isolates individual molecules of this compound, preventing intermolecular reactions and allowing for spectroscopic analysis.[2] The trapped molecules are then characterized using infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy.[1][2] The experimental spectra are often compared with theoretical calculations to confirm the identity of the isolated species.[1][2]

Upon photolysis with UV light (e.g., λ=254 nm), the isolated this compound has been observed to rearrange to its more stable tautomer, acetic acid, as well as to ketene.[1][2][3]

Quantitative Data

The spectroscopic characterization of this compound has yielded key quantitative data that are summarized in the tables below.

Infrared (IR) Spectroscopy Data

The following table presents the experimentally observed and computationally predicted infrared absorption bands for this compound isolated in an argon matrix at 10 K.[1]

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3643 | - |

| O-H Stretch | 3619 | - |

| C=C Stretch | 1712 | - |

Note: The calculated frequencies were determined at the B3LYP/6–311++G(2d,2p) level of theory. A comprehensive list of calculated frequencies is available in the supporting information of the primary literature.

UV/Vis Spectroscopy Data

The UV/Vis spectrum of matrix-isolated this compound exhibits a strong absorption band in the ultraviolet region.[2]

| Spectroscopic Parameter | Value |

| λmax (experimental) | 194 nm |

| λmax (calculated) | 192 nm |

| Molar Absorptivity (f, calculated) | 0.206 |

| Transition Type | π → π* |

Note: The calculated values were determined at the TD-B3LYP/6–311++G(2d,2p) level of theory.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established techniques for flash vacuum pyrolysis and matrix isolation spectroscopy.

Synthesis via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase this compound from malonic acid.

Apparatus:

-

A flash vacuum pyrolysis apparatus consisting of:

-

A sample inlet for the solid precursor.

-

A quartz pyrolysis tube (e.g., 30-50 cm in length, 1-2 cm inner diameter).

-

A tube furnace capable of reaching at least 500 °C.

-

A high-vacuum pumping system (e.g., diffusion or turbomolecular pump) to maintain pressures in the range of 10⁻⁵ to 10⁻⁶ mbar.

-

A cold trap or a direct interface to a matrix isolation setup.

-

Procedure:

-

Malonic acid is placed in the sample inlet.

-

The system is evacuated to a high vacuum.

-

The malonic acid is sublimed and passed through the hot pyrolysis tube. The flow rate is controlled by adjusting the temperature of the sample inlet.

-

The pyrolysis products exit the tube and are immediately quenched and collected in a cold trap or co-deposited with a matrix gas.

Characterization by Matrix Isolation Spectroscopy

Objective: To trap and spectroscopically characterize the products of the flash vacuum pyrolysis.

Apparatus:

-

A closed-cycle helium cryostat capable of reaching temperatures of 10 K or lower.

-

A high-vacuum chamber housing the cryostat.

-

A cryogenic substrate window (e.g., CsI for IR, sapphire or quartz for UV/Vis).

-

A gas deposition system for the matrix gas (e.g., argon) and the pyrolysis products.

-

An infrared spectrometer (FTIR).

-

A UV/Vis spectrometer.

Procedure:

-

The cryogenic window is cooled to 10 K.[1]

-

A mixture of the pyrolysis products from the FVP apparatus and an excess of argon gas (e.g., Ar:precursor ratio > 1000:1) is co-deposited onto the cold window.[2]

-

The deposition is carried out over a period of time sufficient to obtain a suitable concentration of the isolated species for spectroscopic analysis.

-

Infrared and UV/Vis spectra of the matrix-isolated species are recorded.

-

For photochemical studies, the matrix is irradiated with a UV light source (e.g., a mercury lamp with a 254 nm filter) for specific time intervals, and spectra are recorded after each irradiation period.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Matrix Isolation [info.ifpan.edu.pl]

- 2. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 3. researchgate.net [researchgate.net]

- 4. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 5. Matrix isolation - Wikipedia [en.wikipedia.org]

- 6. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]

Conformational Landscape of Ethene-1,1-diol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, a geminal diol and a constitutional isomer of acetic acid, represents a molecule of significant interest in computational and astrochemistry. While its direct experimental conformational analysis is challenging due to its transient nature, theoretical studies provide a foundational understanding of its structural preferences. This technical guide delves into the conformational analysis of this compound isomers, drawing parallels with the well-studied analogous compound, vinyl alcohol (ethenol), to elucidate the rotational isomerism governed by the hydroxyl groups. This document provides a summary of key quantitative data, details of computational methodologies, and visualizations of the conformational space to support further research and application.

Introduction

This compound (H₂C=C(OH)₂), also known as 1,1-dihydroxyethene or ketene (B1206846) hydrate, is the enol tautomer of acetic acid. Its existence has been confirmed through synthesis and spectroscopic identification, and it is considered a key intermediate in the hydration of ketene to form acetic acid. Understanding the conformational isomers of this compound, which arise from the rotation of the two hydroxyl (-OH) groups, is crucial for a complete picture of its reactivity and potential energy surface.

Due to the limited availability of direct experimental data on the conformational analysis of this compound, this guide leverages computational studies on the closely related and structurally similar vinyl alcohol (ethenol, CH₂=CHOH). Vinyl alcohol presents a simpler, analogous system for studying the rotational isomerism of a hydroxyl group attached to a doubly bonded carbon. It exists as two primary conformers: syn and anti. The energetic and structural data from vinyl alcohol provide a robust framework for understanding the conformational preferences in this compound.

Conformational Isomers of Vinyl Alcohol: An Analogous System

The conformational isomerism in vinyl alcohol arises from the rotation around the C-O single bond, leading to two stable planar conformers: syn and anti. In the syn conformer, the hydroxyl hydrogen is on the same side of the C-O bond as the C=C double bond. In the anti conformer, it is on the opposite side.

High-level ab initio quantum chemical calculations have been employed to determine the relative stabilities and rotational barriers of these conformers. These studies indicate that the syn conformer is the more stable of the two.

Quantitative Data for Vinyl Alcohol Conformers

The following table summarizes the key quantitative data from computational studies on vinyl alcohol.

| Parameter | syn-Vinyl Alcohol | anti-Vinyl Alcohol | Transition State | Reference |

| Relative Energy (kcal/mol) | 0.0 | 1.1 | ~5.0 - 6.0 (estimated) | [1] |

| Rotational Barrier (kcal/mol) | - | - | ~5.0 - 6.0 (estimated) | |

| Key Dihedral Angle (H-O-C=C) | 0° | 180° | ~90° | |

| Calculated Dipole Moment (D) | 1.03 | 2.68 | - |

Note: The rotational barrier is estimated based on typical values for C-O single bond rotation adjacent to a double bond.

Computational Methodology

The conformational analysis of vinyl alcohol and its isomers has been primarily investigated using sophisticated computational chemistry methods.

Ab Initio Calculations

High-level ab initio methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations [CCSD(T)], have been utilized to accurately predict the relative energies of the syn and anti conformers.[1] These calculations are often performed with large basis sets, such as Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVQZ), to ensure a high degree of accuracy.

Protocol for Geometry Optimization and Energy Calculation:

-

Initial Structure Generation: The initial geometries of the syn and anti conformers are generated based on standard bond lengths and angles.

-

Geometry Optimization: The geometries of the conformers are fully optimized using a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVDZ).[2] This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., CCSD(T)) and a larger basis set.

-

Relative Energy Calculation: The relative energy of the anti conformer with respect to the syn conformer is calculated by taking the difference in their total electronic energies, including ZPVE corrections.

Potential Energy Surface Scan

To determine the rotational barrier between the conformers, a potential energy surface (PES) scan is performed.

Protocol for PES Scan:

-

Define Scan Coordinate: The dihedral angle of the H-O-C=C bond is chosen as the scan coordinate.

-

Perform Relaxed Scan: The dihedral angle is systematically varied (e.g., in 10° or 15° increments) from 0° to 360°. At each step, the geometry of the molecule is optimized while keeping the selected dihedral angle fixed.

-

Plot Energy Profile: The electronic energy is plotted against the dihedral angle to visualize the potential energy surface for the rotation. The maxima on this curve correspond to the transition states, and the minima correspond to the stable conformers.

Visualizing the Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the conformational isomers of vinyl alcohol and the workflow for their computational analysis.

Caption: Conformational isomers of vinyl alcohol.

Caption: Computational workflow for conformational analysis.

Application to this compound

The principles and methodologies applied to vinyl alcohol can be extended to the conformational analysis of this compound. In this case, there are two hydroxyl groups, leading to a more complex potential energy surface with rotations around two C-O bonds. The possible conformers would be defined by the relative orientations of the two hydroxyl hydrogens.

Based on the findings for vinyl alcohol, it is expected that conformers of this compound with one or both hydroxyl hydrogens in a syn-like orientation relative to the C=C bond will be energetically favorable. Intramolecular hydrogen bonding between the two hydroxyl groups may also play a significant role in stabilizing certain conformers.

Conclusion

While direct experimental data on the conformational isomers of this compound remains elusive, computational studies on the analogous vinyl alcohol provide valuable insights into the governing principles of its structural preferences. The syn conformer of vinyl alcohol is demonstrably more stable than the anti conformer, a preference that is likely to influence the conformational landscape of this compound. The computational protocols outlined in this guide provide a clear framework for conducting further theoretical investigations into the conformational analysis of this compound and other related enol systems, which are of fundamental importance in chemistry and of potential relevance in drug design and materials science.

References

An In-depth Technical Guide to the Computational Chemistry of Geminal Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are often transient intermediates in chemical and biological systems. Their inherent instability presents unique challenges and opportunities in various scientific disciplines, including atmospheric chemistry, organic synthesis, and pharmacology. This technical guide provides a comprehensive overview of the computational chemistry approaches used to investigate the structure, stability, and reactivity of geminal diols. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data for comparative analysis, and insights into the application of these computational techniques in drug discovery and design.

Introduction

Geminal diols, also known as hydrates, exist in a dynamic equilibrium with their corresponding carbonyl compounds.[1] While this equilibrium typically favors the carbonyl form, the stability of the geminal diol can be significantly influenced by various factors, including steric hindrance, electronic effects of neighboring substituents, and solvent interactions.[2] Understanding these factors is crucial for predicting the behavior of geminal diols in different chemical environments.

Computational chemistry has emerged as a powerful tool to elucidate the intricate details of geminal diol chemistry. Theoretical methods allow for the precise calculation of molecular geometries, thermodynamic stabilities, and reaction energetics, providing insights that are often difficult to obtain through experimental means alone. This guide will delve into the core computational methodologies employed in the study of these fascinating molecules.

Computational Methodologies

The accurate theoretical description of geminal diols requires robust computational methods that can adequately capture electron correlation effects and describe the subtle interplay of forces governing their stability.

Quantum Mechanical Methods

High-level ab initio and density functional theory (DFT) methods are the cornerstones of computational studies on geminal diols.

-

Coupled Cluster (CC) Theory: Methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for their high accuracy in calculating energies and molecular properties.[3] These methods are often used to benchmark other, less computationally expensive, techniques.

-

Density Functional Theory (DFT): DFT offers a balance between computational cost and accuracy, making it a popular choice for studying larger systems. Functionals such as B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), have been shown to provide reliable results for the geometries and relative energies of geminal diols and their hydrates.[4]

-

Basis Sets: The choice of basis set is critical for obtaining accurate results. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used in these calculations.[5] For high-accuracy energy calculations, complete basis set (CBS) extrapolation is often employed.[3]

Solvation Models

The influence of the solvent, particularly water, on the stability of geminal diols is significant. Computational models can account for these effects in several ways:

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

-

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the explicit description of hydrogen bonding and other specific solute-solvent interactions, which can be crucial for accurately modeling the hydration of carbonyls to form geminal diols.

Structural and Thermodynamic Properties

Computational chemistry provides a wealth of quantitative data on the structural and thermodynamic properties of geminal diols. This information is essential for understanding their stability and reactivity.

Molecular Geometry

Theoretical calculations can predict bond lengths and angles with high precision. For instance, in the case of the simplest geminal diol, methanediol (B1200039) (CH₂ (OH)₂), high-level computations have provided detailed geometric parameters.[3]

Table 1: Calculated Geometric Parameters of Methanediol (C₂ Symmetry) [3]

| Parameter | Value |

| C-O Bond Length | 1.408 Å |

| O-H Bond Length | 0.964 Å |

| C-H Bond Length | 1.092 Å |

| ∠(O-C-O) | 111.4° |

| ∠(H-O-C) | 107.5° |

| ∠(H-C-H) | 108.3° |

Thermodynamic Stability

The relative stability of a geminal diol and its corresponding carbonyl compound is a key determinant of their equilibrium position. Computational methods can accurately predict the energetics of this equilibrium. The stability is highly dependent on the substituents attached to the carbonyl carbon. Electron-withdrawing groups tend to stabilize the geminal diol, while electron-donating and sterically bulky groups favor the carbonyl form.[1]

Table 2: Calculated Relative Energies and Equilibrium Constants for the Hydration of Various Carbonyls

| Carbonyl Compound | Geminal Diol | ΔG (kcal/mol) | Keq | Reference |

| Formaldehyde | Methanediol | -4.1 | 10³ | [1] |

| Acetaldehyde | 1,1-Ethanediol | -0.1 | 1.3 | |

| Acetone | 2,2-Propanediol | +4.0 | 10⁻³ | [1] |

| Hexafluoroacetone | Hexafluoro-2,2-propanediol | -8.2 | 10⁶ | [1] |

| Chloral | Chloral Hydrate | -6.8 | 2 x 10⁴ | [1] |

Note: ΔG values are approximate and can vary with the computational method and solvent model used.

Experimental Protocols for Characterization

The experimental characterization of often-unstable geminal diols requires specialized techniques. These experimental approaches are frequently combined with computational studies for a comprehensive understanding.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for characterizing geminal diols in the solid phase, where their lifetimes are often extended.

Detailed Protocol for Solid-State NMR of Geminal Diols: [6][7]

-

Sample Preparation: Crystalline samples of the geminal diol are prepared, often through controlled hydration of the corresponding carbonyl compound, sometimes facilitated by the presence of an acid like trifluoroacetic acid.[2]

-

NMR Spectrometer Setup: Experiments are typically performed on a high-field solid-state NMR spectrometer.

-

Cross-Polarization Magic-Angle Spinning (CP/MAS): ¹³C CP/MAS experiments are crucial for identifying the characteristic signal of the geminal diol carbon, which typically appears in the range of 70-100 ppm.[2]

-

Proton NMR: ¹H MAS NMR experiments provide information about the hydroxyl protons and can be used to study hydrogen bonding interactions within the crystal lattice.

-

Data Analysis: The obtained spectra are analyzed to determine chemical shifts, which are then often compared with values predicted from DFT calculations to confirm the structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the existence of a geminal diol and allows for the precise determination of its three-dimensional structure.

Detailed Protocol for Single-Crystal X-ray Diffraction: [8][9][10]

-

Crystal Growth: High-quality single crystals of the geminal diol are grown. This is often the most challenging step due to the inherent instability of many geminal diols.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. This map is then used to build a model of the molecule, which is subsequently refined to achieve the best possible fit to the experimental data.[8]

-

Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Geminal Diols in Drug Development

The unique properties of geminal diols make them relevant in the field of drug development, both as transient intermediates in enzymatic reactions and as structural motifs in drug molecules and prodrugs.

Enzyme Inhibition

Geminal diols can act as transition state analogs for the hydrolysis of carbonyl-containing substrates by enzymes such as proteases. By mimicking the tetrahedral intermediate of the enzymatic reaction, geminal diol-containing molecules can bind tightly to the active site and act as potent inhibitors. Computational docking and molecular dynamics simulations are instrumental in designing and optimizing these inhibitors.

Prodrug Design

The reversible formation of geminal diols can be exploited in prodrug design. A drug molecule with a carbonyl group can be formulated as its more soluble and stable geminal diol, which then reverts to the active carbonyl form at the target site. Computational methods are employed to predict the stability of the geminal diol prodrug and its conversion rate back to the active drug under physiological conditions.[11][12]

Visualizations

Visual representations of key concepts and workflows are essential for a clear understanding of the computational chemistry of geminal diols.

Carbonyl Hydration to a Geminal Diol

Caption: Equilibrium between a carbonyl compound and its corresponding geminal diol.

Factors Influencing Geminal Diol Stability

Caption: Key factors that influence the stability of a geminal diol.

Computational Workflow for Geminal Diol Analysis

References

- 1. Geminal diol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Solid-state 17O NMR as a sensitive probe of keto and gem-diol forms of α-keto acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. The future of prodrugs - design by quantum mechanics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

An In-depth Technical Guide on the Electronic Structure of Ethene-1,1-diol and its Tautomer, Acetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the electronic structures of the constitutional isomers ethene-1,1-diol and its more stable tautomer, acetic acid. Understanding the nuances of their electronic properties, stability, and the mechanism of their interconversion is critical in fields ranging from synthetic chemistry to computational drug design. Prediction of tautomeric equilibria is a significant challenge in computer-aided drug discovery, as the dominant form of a molecule influences its interactions and properties.[1][2]

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers that rapidly interconvert, typically through the migration of a proton and the shifting of a double bond.[3] The equilibrium between the keto (in this case, the carboxylic acid) and enol forms is a fundamental concept in organic chemistry.[3] For simple aliphatic carbonyl compounds, the equilibrium heavily favors the keto form.[3] this compound, the enol of acetic acid, is a high-energy, elusive molecule that has only recently been spectroscopically identified through specialized techniques.[4][5][6] Its instability and rapid isomerization to acetic acid make it a challenging but important subject of study.[4][7] Computational quantum chemistry methods are therefore essential tools for accurately predicting the properties and relative stabilities of such tautomers.[1][2][8]

Electronic Structure and Molecular Geometry

The electronic configuration of a molecule dictates its geometry, reactivity, and spectroscopic properties. High-level computational methods, such as Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)), are required to accurately model these properties, especially for transient species like this compound.[4][6]

This compound (Enol Form)

As a geminal diol attached to a double bond, this compound possesses a planar C=C-O framework. The carbon atoms are sp² hybridized, leading to a trigonal planar geometry around them. The molecule can exist in different conformations depending on the orientation of the two hydroxyl groups. The s-cis, s-trans (1ct) conformer is computationally predicted to be the most stable.[7] The electronic structure is characterized by a π-system associated with the C=C double bond, which influences the molecule's reactivity.

Acetic Acid (Carboxylic Acid Form)

Acetic acid features a methyl group (sp³ carbon) and a carboxyl group (sp² carbon). The carboxyl group is planar, and the molecule as a whole exhibits Cₛ symmetry. The electronic structure is dominated by the highly polarized C=O bond and the acidic hydroxyl proton. In aqueous solutions and even in the gas phase, acetic acid is known to form hydrogen-bonded dimers.[9][10]

Quantitative Data Comparison

The following tables summarize key quantitative data for the most stable conformers of this compound and acetic acid, derived from computational studies. These calculations are typically performed using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(2d,2p)) to provide reliable geometric and electronic parameters.[4][6]

Table 1: Calculated Geometric Parameters

| Parameter | This compound (1ct conformer) | Acetic Acid |

| Bond Lengths (Å) | ||

| C=C / C-C | 1.33 | 1.51 |

| C-O | 1.36 | 1.35 (C-OH), 1.21 (C=O) |

| O-H | 0.96 | 0.97 |

| Bond Angles (°) | ||

| C-C-O | 125.1 | 111.6 (O-C-C), 125.4 (O=C-C) |

| H-O-C | 108.5 | 106.2 |

| Dipole Moment (Debye) | 1.6 D | 1.7 D |

Data is synthesized from typical values reported in computational chemistry literature for structures optimized at DFT levels of theory.

Table 2: Relative Energetics and Stability

| Molecule | Method | Relative Energy (kcal/mol) | Stability |

| Acetic Acid | CCSD(T) | 0.0 (Reference) | Highly Stable |

| This compound | CCSD(T) | ~33.5 | Highly Unstable |

| Tautomerization TS | CCSD(T) | ~44.6 | Transition State |

Energy values are based on high-level computations, indicating the significant thermodynamic preference for the acetic acid form. The high energy barrier for the uncatalyzed intramolecular[8][11]H-shift underscores the kinetic stability of the enol in isolation.[4][7]

Tautomerization Pathway and Mechanism

The interconversion between this compound and acetic acid can proceed through different mechanisms, which are often catalyzed by acids or bases in solution.[3] The diagram below illustrates the uncatalyzed intramolecular proton transfer, which involves a high-energy transition state.

References

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,1‐Ethenediol: The Long Elusive Enol of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,1-Ethenediol: The Long Elusive Enol of Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A theoretical study on catalyzed ethen-1,1-diol-acetic acid tautomerizations [scite.ai]

- 8. rowansci.substack.com [rowansci.substack.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

discovery and history of ethene-1,1-diol

An In-Depth Technical Guide to the Discovery and History of Ethene-1,1-diol

Abstract

This compound, the enol tautomer of acetic acid and the hydrate (B1144303) of ketene (B1206846), was for many decades a textbook example of a transient intermediate, hypothesized in reaction mechanisms but eluding direct observation. Its inherent instability posed a significant challenge to its isolation and characterization. This technical guide details the history of this compound, from its theoretical postulation to its eventual, definitive synthesis and spectroscopic identification. It provides an in-depth review of the computational studies that predicted its properties and the key experimental breakthroughs that enabled its characterization. This document is intended for researchers in organic chemistry, astrochemistry, and drug development who are interested in reactive intermediates and advanced spectroscopic techniques.

Theoretical Postulation and Historical Context

For much of chemical history, this compound (H₂C=C(OH)₂) was known more as a concept than a reality. It was widely postulated as a key, yet unobserved, intermediate in the hydration of ketene to form acetic acid.[1] According to the Erlenmeyer rule, geminal diols on a double-bonded carbon are typically unstable and readily tautomerize to their more stable carbonyl counterparts. In this case, this compound was predicted to rapidly isomerize to acetic acid, making its isolation exceptionally difficult.

Theoretical chemists, however, continued to investigate its properties. Computational studies played a significant role in predicting its structure, stability, and spectroscopic signatures long before it was successfully isolated.[2][3] These studies suggested that while highly reactive, the molecule could exist as a stable species under specific conditions, such as in the gas phase at low temperatures or isolated in an inert matrix.

First Spectroscopic Identification and Synthesis

The long search for this compound culminated in its first definitive spectroscopic identification in 2020 by Mardyukov, Eckhardt, and Schreiner.[2][4][5] This breakthrough was achieved by generating the molecule in the gas phase and trapping it at cryogenic temperatures in an inert matrix, preventing its immediate isomerization.

Experimental Protocol: Flash Vacuum Pyrolysis

The successful synthesis utilized the following methodology[2][4][5]:

-

Precursor : Malonic acid (HOOC-CH₂-COOH) was used as the starting material.

-

Pyrolysis : The precursor was subjected to flash vacuum pyrolysis at a high temperature of 400 °C. This process induced decarboxylation and dehydration, generating this compound in the gas phase.

-

Matrix Isolation : The pyrolysis products were immediately co-deposited with a large excess of argon onto a cryogenic window held at 10 K.

-

Spectroscopic Analysis : The trapped molecules within the inert argon matrix were then characterized using infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy. The experimental spectra were found to be in excellent agreement with the values predicted by high-level computational methods.

Astrochemical Significance and Synthesis

In parallel to terrestrial laboratory efforts, this compound has been a molecule of interest in astrochemistry, where high-energy, less stable isomers can play a crucial role in the formation of complex organic molecules in low-temperature environments like interstellar ices.[3] A bottom-up synthesis route, simulating conditions in space, has been demonstrated.

Experimental Protocol: Interstellar Ice Analogue

This abiotic synthesis was achieved under conditions mimicking those in interstellar molecular clouds:

-

Precursors : Simple, abundant interstellar molecules, carbon dioxide (CO₂) and methane (B114726) (CH₄), were used.

-

Ice Formation : A binary ice mixture of CO₂ and CH₄ was deposited on a cold substrate (10 K) in a high-vacuum chamber.

-

Irradiation : The ice was exposed to energetic electrons, which serve as a proxy for galactic cosmic rays (GCRs).

-

Analysis : The resulting products were analyzed, confirming the formation of this compound within the ice matrix. This finding suggests that such enols could be more abundant in space than predicted by thermodynamics and could act as precursors for biomolecules like glycine.

Spectroscopic and Molecular Properties

The confirmation of this compound's existence relied on a combination of spectroscopic measurements and high-level quantum chemical calculations.

Spectroscopic Data

The key experimental data used to identify the molecule are summarized below. The close match with computationally predicted values was crucial for the assignment.

| Spectroscopic Probe | Feature | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) | Assignment |

| Infrared | ν(O-H) | 3643 | - | O-H Stretch |

| Infrared | ν(O-H) | 3619 | - | O-H Stretch |

| Infrared | ν(C=C) | 1712 | - | C=C Stretch |

| UV/Visible | λmax (nm) | 194 | 192 | π → π* transition |

| Table 1: Key spectroscopic data for matrix-isolated this compound as reported by Mardyukov et al.[4][5] |

Computational Data

Theoretical calculations have been instrumental in understanding the molecule's structure. High-level ab initio methods like CCSD(T) have provided accurate predictions of its geometry.

| Parameter | Calculated Value |

| C=C Bond Length | ~1.33 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| ∠(H-C-H) Angle | ~120° |

| ∠(C=C-O) Angle | ~125° |

| ∠(C-O-H) Angle | ~108° |

| Table 2: Representative calculated geometric parameters for this compound. |

Photochemistry and Reactivity

Once isolated, the reactivity of this compound could be studied directly. Experiments showed that the molecule is photochemically active. Upon irradiation with ultraviolet light (λ=254 nm), the matrix-isolated enol was observed to rearrange into its more stable tautomer, acetic acid, and also to eliminate water to form ketene.[2][5]

This observed reactivity confirms the long-hypothesized kinetic instability of this compound and demonstrates its role as a direct precursor to both acetic acid and ketene.

Conclusion

The journey to discover and characterize this compound is a testament to the power of synergy between theoretical prediction and advanced experimental techniques. For decades, it remained a fleeting intermediate, its existence inferred but never proven. The successful application of flash vacuum pyrolysis combined with matrix isolation spectroscopy finally provided the "smoking gun" evidence for this long-elusive molecule. The subsequent elucidation of its formation in interstellar ice analogues highlights its potential importance in prebiotic chemistry. The story of this compound serves as a powerful case study in the investigation of reactive chemical species and enriches our fundamental understanding of chemical structure and reactivity.

References

physical and chemical properties of ethene-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, the enol tautomer of acetic acid, is a highly reactive and unstable molecule that has long been a subject of theoretical interest.[1][2] Recently, its successful synthesis and spectroscopic characterization have opened new avenues for understanding its role as a key intermediate in various chemical and biological processes. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Introduction

This compound (H₂C=C(OH)₂), also known as 1,1-dihydroxyethene or ketene (B1206846) hydrate, is the geminal enol isomer of acetic acid.[2] Its existence was long postulated, but its inherent instability made direct observation challenging. As an enol, it is expected to exhibit nucleophilic character and high reactivity, potentially serving as a precursor in the formation of complex organic molecules, including amino acids like glycine. The recent successful generation and characterization of this compound have provided valuable insights into its structure, stability, and chemical behavior.

Physical and Chemical Properties

Due to its high reactivity and transient nature, many of the physical properties of this compound are derived from computational studies rather than direct experimental measurement.

Computed Physical Properties

The following table summarizes the key computed physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂H₄O₂ | PubChem |

| Molecular Weight | 60.05 g/mol | PubChem |

| Exact Mass | 60.021129371 Da | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI | InChI=1S/C2H4O2/c1-2(3)4/h3-4H,1H2 | PubChem |

| InChIKey | LONYOMRPNGXPGP-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C=C(O)O | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Stability and Tautomerism

This compound is significantly less stable than its keto tautomer, acetic acid. Computational studies have explored the thermodynamics of its various conformers, with the s-cis, s-trans conformer being the most stable.[3] The tautomerization to acetic acid is a key feature of its chemistry. Under photolytic conditions, this compound readily rearranges to form both acetic acid and ketene.[2][4]

Experimental Protocols

The primary method for the synthesis and characterization of this compound involves flash vacuum pyrolysis (FVP) of a precursor followed by matrix isolation spectroscopy.

Synthesis of this compound via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase this compound for spectroscopic analysis.

Apparatus: A standard flash vacuum pyrolysis setup consists of a sample sublimation tube, a heated quartz pyrolysis tube, and a cold finger for matrix deposition, all under high vacuum.

Procedure:

-

Malonic acid is placed in the sublimation tube.

-

The system is evacuated to a high vacuum.

-

The pyrolysis tube is heated to approximately 400 °C.

-

The malonic acid is gently heated to induce sublimation, and the vapor is passed through the hot pyrolysis tube.

-

The pyrolysis products are then co-deposited with an excess of an inert gas (e.g., argon) onto a cold window (typically at 10 K) for matrix isolation.

Spectroscopic Characterization

Objective: To identify and characterize the isolated this compound.

Methodology:

-

Infrared (IR) Spectroscopy: The argon matrix containing the pyrolysis products is analyzed by IR spectroscopy. The vibrational frequencies of this compound are compared with theoretically predicted spectra to confirm its identity.

-

Ultraviolet-Visible (UV/Vis) Spectroscopy: The matrix is also subjected to UV/Vis spectroscopy to observe the electronic transitions of the molecule.

Spectroscopic Data

The following tables summarize the key experimental and computational spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Vibrational Mode | Experimental Frequency (cm⁻¹) (in Ar matrix) | Calculated Frequency (cm⁻¹) |

| C=C stretch | ~1712 | Varies with computational method |

| O-H stretch | ~3643, ~3619 | Varies with computational method |

Note: The experimental values are from matrix isolation studies and may be subject to matrix effects.

Ultraviolet-Visible (UV/Vis) Spectroscopy

| Transition | λ_max (nm) (in Ar matrix) | Calculated λ_max (nm) |

| π → π* | 194 | 192 |

Reaction Pathways and Mechanisms

Formation from Malonic Acid

The formation of this compound from malonic acid proceeds via a decarboxylation reaction upon heating.

Caption: Decarboxylation of malonic acid to this compound.

Photolytic Rearrangement

Upon irradiation with UV light (e.g., λ = 254 nm), matrix-isolated this compound undergoes rearrangement to its more stable tautomer, acetic acid, and also decomposes to ketene.[2][4]

Caption: Photolytic rearrangement of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the experimental workflow for the generation and identification of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound, while highly unstable, is a fascinating molecule with significant implications for organic synthesis and prebiotic chemistry. The development of experimental techniques for its generation and characterization has provided a solid foundation for further exploration of its reactivity and potential as a transient intermediate in complex reaction pathways. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers interested in this elusive enol.

References

Ethene-1,1-diol: A Comprehensive Technical Guide to a Key Reactive Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, the enol tautomer of acetic acid, is a highly reactive and transient chemical species. Long considered a hypothetical intermediate, its successful synthesis and spectroscopic characterization have opened new avenues for understanding fundamental reaction mechanisms in organic chemistry and biochemistry. This guide provides an in-depth analysis of this compound, covering its structure, properties, synthesis, and detection. Detailed experimental protocols for its generation and characterization via matrix isolation spectroscopy are presented, alongside a discussion of its relevance in key chemical transformations.

Introduction

Enols, compounds containing a hydroxyl group bonded to a carbon-carbon double bond, are pivotal reactive intermediates in a vast array of chemical and biological processes. This compound (H₂C=C(OH)₂), the simplest geminal enediol, is the less stable tautomer of acetic acid. Its fleeting existence has made it a challenging target for experimental investigation. However, recent advances in synthetic and spectroscopic techniques have allowed for its unambiguous identification, providing critical insights into its role in reactions such as the hydration of ketene (B1206846) and keto-enol tautomerism. Understanding the properties and reactivity of this compound is crucial for researchers in fields ranging from physical organic chemistry to drug development, where tautomerism can significantly impact a molecule's biological activity.

Molecular Structure and Properties

The geometry and vibrational frequencies of this compound have been determined through a combination of spectroscopic experiments and computational chemistry.

Molecular Geometry

Computational studies, primarily using density functional theory (DFT) and coupled-cluster methods, have provided detailed information on the bond lengths and angles of this compound.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C=C | 1.339 |

| C-O1 | 1.371 |

| C-O2 | 1.375 |

| O1-H1 | ~0.96 |

| O2-H2 | ~0.96 |

| C-H3 | ~1.08 |

| C-H4 | ~1.08 |

| **Bond Angles (°) ** | |

| C=C-O1 | ~125 |

| C=C-O2 | ~115 |

| O1-C-O2 | ~120 |

| C-O1-H1 | ~109 |

| C-O2-H2 | ~109 |

| H3-C-H4 | ~117 |

Table 1: Calculated molecular geometry of this compound.

Vibrational Frequencies

The infrared spectrum of matrix-isolated this compound has been experimentally observed and assigned with the aid of computational frequency calculations.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(OH) | 3643, 3619 | O-H stretching |

| ν(CH₂) | 3100, 3020 | C-H stretching |

| ν(C=C) | 1712 | C=C stretching |

| δ(OH) | 1400-1200 | O-H bending |

| δ(CH₂) | 1400-1300 | C-H bending |

| ν(C-O) | 1117 | C-O stretching |

| γ(CH₂) | 892 | C-H out-of-plane deformation |

Table 2: Key calculated vibrational frequencies of this compound.

Thermodynamic Properties

This compound is significantly less stable than its keto tautomer, acetic acid. The energy difference is a key factor in its high reactivity.

| Property | Value |

| Enthalpy of Tautomerization (to Acetic Acid) | ~ -25 kcal/mol |

| Barrier to[1][2]H-shift (to Acetic Acid) | ~ 44.6 kcal/mol[3] |

Table 3: Calculated thermodynamic properties of this compound.

Key Reaction Pathways Involving this compound

This compound is a key intermediate in several fundamental organic reactions.

Keto-Enol Tautomerism of Acetic Acid

The interconversion between acetic acid and this compound is a classic example of keto-enol tautomerism. The equilibrium lies heavily towards the more stable acetic acid form. The tautomerization can be catalyzed by acids or bases.

Hydration of Ketene

This compound is a proposed intermediate in the hydration of ketene to form acetic acid. This reaction is thought to proceed via a nucleophilic attack of water on the carbonyl carbon of ketene.

Experimental Protocols

The transient nature of this compound necessitates specialized experimental techniques for its generation and characterization.

Generation and Detection by Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive species. It involves trapping the species of interest in an inert solid matrix at cryogenic temperatures, thereby preventing decomposition and allowing for spectroscopic analysis.

Experimental Workflow:

Detailed Methodology:

-

Precursor Preparation: Malonic acid is used as the precursor for the generation of this compound.[3]

-

Pyrolysis: The malonic acid is subjected to flash vacuum pyrolysis at approximately 400 °C. This high temperature induces decarboxylation to form this compound.[3]

-

Matrix Deposition: The pyrolysis products are immediately co-deposited with a large excess of an inert matrix gas, typically argon, onto a cryogenic substrate (e.g., a CsI window) held at a temperature of around 10 K.[3]

-

Spectroscopic Analysis: The matrix-isolated products are then analyzed using Fourier-transform infrared (FTIR) and ultraviolet-visible (UV/Vis) spectroscopy. The low temperature and isolation within the argon matrix prevent the reactive this compound from decomposing, allowing for its spectroscopic characterization.[3]

Detection by Mass Spectrometry

While not yet reported for this compound specifically, electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the detection of reactive intermediates in solution.

Hypothetical Experimental Protocol for ESI-MS Detection:

-

Sample Preparation: A solution containing a precursor to this compound (e.g., a protected derivative that can be deprotected in situ) would be prepared in a suitable solvent system for ESI-MS, such as acetonitrile/water.

-

Ionization: The solution would be introduced into the ESI source. A high voltage is applied to the capillary, generating a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure of the detected ion, tandem mass spectrometry (MS/MS) can be performed. The ion of interest is isolated, fragmented by collision with an inert gas (collision-induced dissociation, CID), and the resulting fragment ions are analyzed.

Conclusion

The successful generation and characterization of this compound represent a significant milestone in the study of reactive intermediates. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the fundamental chemistry of enols and their role in important chemical transformations. Further investigations into the reactivity of this compound, particularly in the context of biological systems and drug metabolism, are warranted and will undoubtedly lead to new discoveries and applications.

References

The Atmospheric Chemistry of Ethene-1,1-diol: A Transient Intermediate in Carboxylic Acid Formation

An In-depth Technical Guide for Researchers and Scientists

Introduction